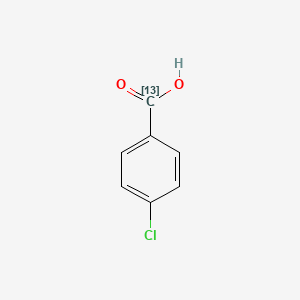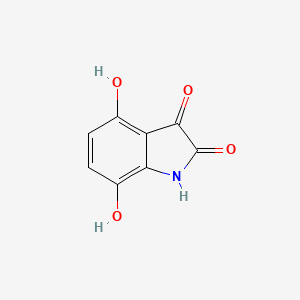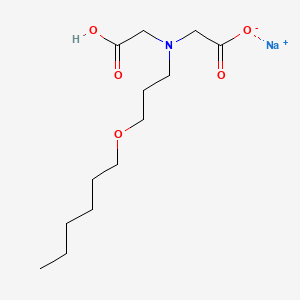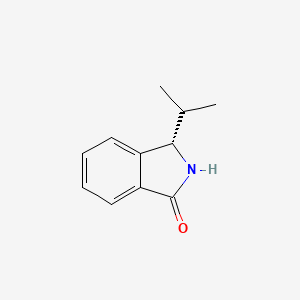
Perchlorocyclopentadiene-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchlorocyclopentadiene-13C5 is a labeled analogue of perchlorocyclopentadiene, a compound known for its applications in the synthesis of pesticides, flame retardants, and dyes. The molecular formula of this compound is 13C5Cl6, and it has a molecular weight of 277.73 g/mol. This compound is particularly useful in research due to its stable isotope labeling, which allows for detailed studies in various scientific fields.
Méthodes De Préparation
The synthesis of perchlorocyclopentadiene-13C5 typically involves the chlorination of cyclopentadiene. The process can be broken down into two main steps :
Chlorination of Cyclopentadiene: Cyclopentadiene is chlorinated to form octachlorocyclopentane.
Dehydrochlorination: The octachlorocyclopentane undergoes dehydrochlorination to yield this compound.
Industrial production methods often involve the use of alkaline hypochlorite for the initial chlorination step, followed by thermal dechlorination at high temperatures (470-480°C) to achieve a high yield of the desired product .
Analyse Des Réactions Chimiques
Perchlorocyclopentadiene-13C5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentadienones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated cyclopentadienes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Perchlorocyclopentadiene-13C5 has a wide range of applications in scientific research :
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways in vivo.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Acts as a precursor in the synthesis of pesticides, flame retardants, and dyes.
Mécanisme D'action
The mechanism of action of perchlorocyclopentadiene-13C5 involves its interaction with various molecular targets and pathways. In biological systems, it can be used to trace metabolic pathways due to its stable isotope labeling. The compound’s chlorinated structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Perchlorocyclopentadiene-13C5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds like hexachlorocyclopentadiene . Hexachlorocyclopentadiene, with the molecular formula C5Cl6, is also used in the synthesis of pesticides and flame retardants but lacks the isotope labeling that makes this compound valuable for detailed scientific studies .
Similar compounds include:
Hexachlorocyclopentadiene: Used in similar applications but without isotope labeling.
Octachlorocyclopentane: An intermediate in the synthesis of this compound.
Propriétés
Numéro CAS |
475274-93-2 |
|---|---|
Formule moléculaire |
C5Cl6 |
Poids moléculaire |
277.717 |
Nom IUPAC |
1,2,3,4,5,5-hexachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
VUNCWTMEJYMOOR-CVMUNTFWSA-N |
SMILES |
C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl |
Synonymes |
1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene-1,2,3,4,5-13C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B590705.png)






![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)

